7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents such as a fluorophenyl group, a methyl group, and a pyridinyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of appropriate precursors such as aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts under controlled temperatures . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity . For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring structure but differ in the specific substituents and their positions.
Pyrazolo[1,5-a]pyrimidines: These compounds also have a fused ring structure and are used in similar applications, but they may have different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-(4-fluorophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN7O/c1-10-14(16(26)21-13-3-2-8-19-9-13)15(11-4-6-12(18)7-5-11)25-17(20-10)22-23-24-25/h2-9,15H,1H3,(H,21,26)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANALRJJMLNHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)F)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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